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molecular formula C18H21N3O2S B1680414 Rabeprazole thioether CAS No. 117977-21-6

Rabeprazole thioether

Cat. No. B1680414
M. Wt: 343.4 g/mol
InChI Key: BSXAHDOWMOSVAP-UHFFFAOYSA-N
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Patent
US08053580B2

Procedure details

To this 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin solution was added 2-benzimidazole thiol (8.71 g (58.0 mmol)) at room temperature. A 25% aqueous sodium hydroxide solution (40.6 g) was added gradually as the temperature (internal temperature) was gradually raised to 65° C. The reaction mixture was stirred for about an hour and a half at 65° C. (internal temperature). Water (60.0 ml) was added to the reaction mixture at 65° C., after which 25% aqueous sodium hydroxide solution (0.2 g) was added and stirred. This reaction mixture was allowed to stand, and the water layer was separated. The organic layer was washed with water (20.0 ml) twice, and toluene (79.6 ml) and methanol (21.5 ml) were added to the organic layer to obtain a 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:8]([CH3:9])=[C:7]([O:10][CH2:11][CH2:12][CH2:13][O:14][CH3:15])[CH:6]=[CH:5][N:4]=1.[N:16]1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=2[NH:18][C:17]=1[SH:25].[OH-].[Na+]>O>[CH3:15][O:14][CH2:13][CH2:12][CH2:11][O:10][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([CH2:2][S:25][C:17]2[NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=3[N:16]=2)[C:8]=1[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC=CC(=C1C)OCCCOC
Name
Quantity
8.71 g
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)S
Step Two
Name
Quantity
40.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for about an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 65° C.
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
the water layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water (20.0 ml) twice
ADDITION
Type
ADDITION
Details
toluene (79.6 ml) and methanol (21.5 ml) were added to the organic layer

Outcomes

Product
Name
Type
product
Smiles
COCCCOC1=C(C(=NC=C1)CSC1=NC2=C(N1)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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